molecular formula C22H39BO2S B1375757 2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1173788-58-3

2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1375757
M. Wt: 378.4 g/mol
InChI Key: KFTOUTPAXZWQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as DTDT) is a synthetic boronic acid derivative that has been used in a variety of scientific research applications. It is a small, water-soluble molecule with a low molecular weight and is composed of a thienyl group, a dodecyl group, and a tetramethyl dioxaborolane group. DTDT has been used in in vitro and in vivo studies to investigate its potential as a drug target and its biochemical and physiological effects.

Scientific Research Applications

Polymer Synthesis

The compound has been utilized in the precision synthesis of polymers like poly(3-hexylthiophene) (P3HT), which are significant for their applications in organic electronics. Yokozawa et al. (2011) demonstrated the use of a related compound in Suzuki-Miyaura coupling polymerization to yield P3HT with high regioregularity and narrow molecular weight distribution, indicative of its utility in creating well-defined polymer architectures Precision Synthesis of Poly(3-hexylthiophene) from Catalyst-Transfer Suzuki-Miyaura Coupling Polymerization.

Organoboron Chemistry

In organoboron chemistry, derivatives of 2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored for their reactivity and potential in creating novel compounds. Spencer et al. (2002) synthesized ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives to study their inhibitory activity against serine proteases, highlighting the compound's role in medicinal chemistry Synthesis of Ortho-modified Mercapto- and Piperazino-methyl-phenylboronic Acid Derivatives.

Materials Science

In the field of materials science, the compound has contributed to the development of deeply colored polymers with potential applications in optoelectronics. Welterlich, Charov, and Tieke (2012) synthesized polymers containing isoDPP units, showcasing the role of boron-containing compounds in achieving specific electronic and optical properties Deeply Colored Polymers Containing 1,3,4,6-Tetraarylpyrrolo[3,2-b]pyrrole-2,5-dione (IsoDPP) Units in the Main Chain.

properties

IUPAC Name

2-(4-dodecylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39BO2S/c1-6-7-8-9-10-11-12-13-14-15-16-19-17-20(26-18-19)23-24-21(2,3)22(4,5)25-23/h17-18H,6-16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTOUTPAXZWQLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CS2)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
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2-(4-Dodecyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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